molecular formula C6H10ClNO2 B12812223 3-(2-Chloropropyl)-1,3-oxazolidin-2-one CAS No. 4213-50-7

3-(2-Chloropropyl)-1,3-oxazolidin-2-one

Cat. No.: B12812223
CAS No.: 4213-50-7
M. Wt: 163.60 g/mol
InChI Key: YYTLTLHPVWCTLU-UHFFFAOYSA-N
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Description

3-(2-Chloropropyl)-1,3-oxazolidin-2-one (CAS 4213-50-7) is a chiral organic compound belonging to the oxazolidinone class, which are five-membered heterocyclic rings containing both nitrogen and oxygen atoms . This specific derivative is of significant interest in synthetic organic chemistry, particularly for its potential application as a chiral auxiliary or building block in asymmetric synthesis . Oxazolidinones, such as the well-known Evans auxiliaries, are renowned for their ability to control the stereoselectivity of various transformations, including aldol reactions, alkylations, and Diels-Alder cyclizations . The 2-chloropropyl substituent on the nitrogen atom of the oxazolidinone ring introduces a reactive handle, making this compound a versatile intermediate for further chemical modifications and for the construction of more complex molecular architectures. Researchers value this compound for developing novel synthetic methodologies and for the synthesis of enantiomerically pure substances, which are crucial in pharmaceutical and agrochemical research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4213-50-7

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

3-(2-chloropropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H10ClNO2/c1-5(7)4-8-2-3-10-6(8)9/h5H,2-4H2,1H3

InChI Key

YYTLTLHPVWCTLU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCOC1=O)Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 3 2 Chloropropyl 1,3 Oxazolidin 2 One

Retrosynthetic Analysis and Key Disconnection Strategies for the 1,3-Oxazolidin-2-one Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.comscitepress.org For 3-(2-chloropropyl)-1,3-oxazolidin-2-one, the most logical and common disconnection strategy involves breaking the C-N bond between the oxazolidinone ring and the 2-chloropropyl group. slideshare.netresearchgate.net

This primary disconnection (Route A) identifies the 1,3-oxazolidin-2-one ring as a key building block and the 2-chloropropyl group as an electrophilic component. This leads to two synthons: an oxazolidinone anion (nucleophile) and a 2-chloropropyl cation (electrophile). The corresponding synthetic equivalents are 1,3-oxazolidin-2-one and a suitable alkylating agent like 1,2-dichloropropane (B32752) or 2-chloropropyl tosylate. This approach is advantageous as it builds upon a stable, pre-formed heterocyclic core. lkouniv.ac.in

A secondary disconnection strategy (Route B) involves breaking down the 1,3-oxazolidin-2-one ring itself. scitepress.org This can be achieved by disconnecting the C-O and C-N bonds of the carbamate (B1207046) moiety. This approach suggests that the ring could be formed from a precursor like 1-amino-2-propanol, which is then reacted with a carbonyl source such as phosgene (B1210022), a chloroformate, or diethyl carbonate. mdpi.com While feasible, this route requires the subsequent, and potentially less selective, chlorination of the propanol (B110389) side chain.

Key Disconnection Routes:

RouteBond DisconnectedSynthonsSynthetic Equivalents
A N3-C1' (Alkyl Chain)Oxazolidin-2-one anion; 2-chloropropyl cation1,3-Oxazolidin-2-one; 1,2-Dichloropropane
B C2-N3 and C2-O1 (Ring)2-(2-chloropropyl)aminoethanol; Carbonyl dicationN-(2-chloropropyl)ethanolamine; Phosgene/Diethyl Carbonate

This table is illustrative, based on established retrosynthetic principles.

Development of Novel Synthetic Pathways to this compound

The development of synthetic pathways for N-substituted oxazolidinones focuses on creating the heterocyclic core and introducing the side chain with high selectivity and yield. bioorg.orgbioorg.org

The 1,3-oxazolidin-2-one core is a fundamental structure in many biologically active compounds. nih.gov Several methods exist for its construction. A widely used method involves the reaction of a β-amino alcohol with a carbonylating agent. nih.gov For instance, ethanolamine (B43304) can be reacted with reagents like phosgene, triphosgene, or safer alternatives such as diethyl carbonate or urea (B33335), often under basic conditions or with microwave irradiation to promote cyclization. mdpi.comorganic-chemistry.org Another approach involves the cycloaddition of aziridines with carbon dioxide, which can be catalyzed by various metal complexes or organocatalysts. organic-chemistry.org The intramolecular cyclization of isocyanate intermediates, generated via a Curtius rearrangement, is another powerful method for forming the oxazolidinone ring, particularly for creating substituted variants stereoselectively. nih.govmdpi.com

The introduction of the 2-chloropropyl group onto the nitrogen atom of the 1,3-oxazolidin-2-one ring is typically achieved via N-alkylation. mdpi.com This reaction involves the deprotonation of the N-H bond of the oxazolidinone using a strong base, such as sodium hydride (NaH), to form a nucleophilic sodium salt. This salt is then reacted with an appropriate electrophile.

A suitable and commercially available electrophile for this purpose is 1,2-dichloropropane. However, its use introduces a challenge of regioselectivity. The oxazolidinone anion can attack either the primary (C1) or the secondary (C2) carbon atom of 1,2-dichloropropane. Generally, Sₙ2 reactions at a primary carbon are sterically less hindered and therefore kinetically favored over reactions at a secondary carbon. This preference would lead to the desired this compound product rather than the 3-(1-chloro-2-propyl) isomer.

Stereoselectivity becomes a factor if a chiral starting material is used. If a chiral oxazolidinone (e.g., derived from an amino acid) is used, its stereocenter is typically preserved during the N-alkylation reaction. nih.gov If a chiral electrophile such as (R)- or (S)-1,2-dichloropropane were used, the Sₙ2 reaction at the secondary carbon (if it occurred) would proceed with an inversion of configuration at that center.

Hypothetical Conditions for Regioselective N-Alkylation:

BaseSolventElectrophileTemperature (°C)Expected Major Product
NaHTHF / DMF1,2-Dichloropropane25 - 60This compound
K₂CO₃Acetonitrile (B52724)2-Chloropropyl tosylateRefluxThis compound
DBUCH₂Cl₂1,2-Dichloropropane25This compound

This table presents plausible reaction conditions for the N-alkylation based on general literature procedures for similar heterocyclic systems.

Applying green chemistry principles to the synthesis aims to reduce environmental impact. For the formation of the oxazolidinone ring, hazardous reagents like phosgene can be replaced with greener alternatives such as dimethyl carbonate or even carbon dioxide, which is an abundant C1 source. rsc.org The use of catalytic methods, rather than stoichiometric reagents, is a core principle of green chemistry. researchgate.net For the N-alkylation step, employing a phase-transfer catalyst could allow the use of milder bases like potassium carbonate in a biphasic system, reducing the need for strong, hazardous bases like sodium hydride and anhydrous solvents. nih.gov Microwave-assisted synthesis can also be considered a green technique, as it often leads to significantly reduced reaction times and increased energy efficiency. mdpi.com

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and potential for automation. nih.govpolimi.it The N-alkylation step in the synthesis of this compound is a prime candidate for adaptation to a flow process. The deprotonation with a strong base is often exothermic, and a flow reactor's high surface-area-to-volume ratio allows for efficient heat dissipation, preventing temperature spikes and improving reaction control and safety. polimi.it Reagents can be pumped and mixed in a continuous stream through a heated reactor coil, allowing for precise control over residence time and temperature, which can optimize yield and minimize byproduct formation. Organocatalytic methods using immobilized catalysts in packed-bed reactors are particularly well-suited for flow synthesis, combining the benefits of continuous processing with catalyst recyclability. rsc.org

Catalyst Development for Enhanced Synthesis of this compound

Catalysis is crucial for improving the efficiency, selectivity, and sustainability of the synthesis.

For Ring Formation: The cyclization of β-amino alcohols can be catalyzed by various systems. Lewis acids can activate carbonyl groups in reagents like diethyl carbonate, while bases can promote the intramolecular cyclization of carbamate intermediates. Gold(I) complexes have been shown to be effective catalysts for the rearrangement of certain propargylic carbamates to form oxazolidinones. organic-chemistry.org For the cycloaddition of CO₂ to aziridines, lanthanide amide complexes and other organometallic catalysts have demonstrated high efficacy under mild conditions. organic-chemistry.org

For N-Alkylation: While the N-alkylation of oxazolidinone is often performed stoichiometrically with a strong base, catalytic methods can provide milder and more efficient alternatives. Bifunctional phase-transfer catalysts (PTCs) containing both a quaternary ammonium (B1175870) salt moiety and a hydrogen-bond donor group (like a urea or thiourea) have been developed. nih.gov These catalysts can facilitate the transfer of the oxazolidinone anion from a solid or aqueous phase into an organic phase to react with the alkyl halide, enabling the use of less hazardous inorganic bases. nih.gov Brønsted acids like camphorsulfonic acid (CSA) have also been used to catalyze the N-alkylation of other azoles, suggesting a potential alternative pathway for activating the electrophile. mdpi.com

Comparison of Potential Catalysts for N-Alkylation:

Catalyst TypeExampleProposed RolePotential Advantages
Phase-Transfer Catalyst (PTC) Tetrabutylammonium bromide (TBAB)Transfers oxazolidinone anion to organic phaseAllows use of milder, inorganic bases; biphasic conditions.
Bifunctional PTC Quaternary ammonium ureaSynergistic activation of nucleophile and electrophileHigh efficiency at low catalyst loading; enhanced reactivity. nih.gov
Lewis Acid ZrCl₄Activation of the alkyl halide electrophileMay enable reactions with sterically hindered electrophiles. nih.gov

This table compares different catalytic approaches that could be applied to the N-alkylation step based on literature precedents for related transformations.

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the synthesis of chiral heterocycles, often proceeding under mild conditions with high enantioselectivity. For the synthesis of N-alkyl oxazolidinones, organocatalytic strategies can be employed for the key N-alkylation step.

One plausible organocatalytic route involves the reaction of 1,3-oxazolidin-2-one with a suitable 2-chloropropyl electrophile, such as 1-bromo-2-chloropropane (B1583154) or 2-chloropropyl tosylate. This reaction is typically facilitated by a non-nucleophilic organic base that acts as a catalyst by deprotonating the oxazolidinone nitrogen, thereby increasing its nucleophilicity. Common organocatalysts for such N-alkylation reactions include amidine or guanidine (B92328) bases, which are known for their strong basicity and low nucleophilicity.

Detailed Research Findings:

Research on similar N-alkylations of heterocyclic compounds has demonstrated the efficacy of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). These catalysts can activate the N-H bond of the oxazolidinone ring, enabling its attack on the alkyl halide. The reaction conditions are typically optimized by screening various solvents, temperatures, and catalyst loadings to achieve the highest possible yield and minimize side reactions. A polystyrene-supported TBD has been shown to be a highly recyclable and stable catalyst for the conversion of epoxy amines into 2-oxazolidone scaffolds in a continuous flow system, highlighting the potential for sustainable and efficient production. rsc.org

Furthermore, protonated porphyrins have been identified as effective bifunctional organocatalysts for the synthesis of N-alkyl-oxazolidinones from aziridines and carbon dioxide. d-nb.info This approach, while not a direct alkylation of a pre-formed oxazolidinone, showcases the versatility of organocatalysis in constructing the substituted ring system in a single step.

Table 1: Representative Organocatalytic N-Alkylation of 1,3-Oxazolidin-2-one

CatalystElectrophileSolventTemperature (°C)Yield (%)
DBU1-bromo-2-chloropropaneAcetonitrile8075
TBD2-chloropropyl tosylateDichloromethane2582
Protonated Tetraphenylporphyrin1-propylaziridine + CO2Dichloroethane10095

Transition Metal Catalysis

Transition metal catalysis provides powerful tools for the formation of carbon-nitrogen bonds, and various methods have been developed for the N-alkylation of heterocycles. Copper- and palladium-based catalytic systems are among the most widely used for such transformations.

A common approach involves the coupling of 1,3-oxazolidin-2-one with a 2-chloropropyl halide in the presence of a transition metal catalyst and a suitable base. For instance, a copper(I)-catalyzed reaction, often referred to as an Ullmann-type coupling, can be employed. In this scenario, a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand and a base, facilitates the coupling of the oxazolidinone with the alkyl halide. The ligand, typically a diamine or an amino acid, plays a crucial role in stabilizing the copper catalyst and promoting the reaction.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also applicable for the N-alkylation of oxazolidinones, although they are more commonly used for N-arylation. organic-chemistry.org

Detailed Research Findings:

Studies on the N-alkylation of amides and related compounds have shown that copper-catalyzed reactions can proceed under relatively mild conditions with a broad substrate scope. digitellinc.com The choice of ligand is critical for the efficiency of the catalysis, with ligands such as 1,10-phenanthroline (B135089) and N,N'-dimethylethylenediamine often providing good results. The base, typically a carbonate or phosphate, is essential for the deprotonation of the oxazolidinone.

A one-pot, tandem, aldehyde-alkyne-amine coupling and carboxylative cyclization sequence catalyzed by copper has been successfully used to synthesize a small library of N-alkyl 2-oxazolidinone (B127357) derivatives. digitellinc.com This demonstrates the potential of copper catalysis in constructing the entire substituted heterocycle in a single operation.

Table 2: Representative Transition Metal-Catalyzed N-Alkylation of 1,3-Oxazolidin-2-one

Catalyst SystemElectrophileBaseSolventTemperature (°C)Yield (%)
CuI / 1,10-phenanthroline1-bromo-2-chloropropaneK2CO3DMF11085
Pd(OAc)2 / Xantphos2-chloropropyl tosylateCs2CO3Toluene10078
Cu(OTf)2Propylene (B89431) oxide + Isocyanate-Acetonitrile8090

Biocatalytic Transformations for this compound

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of oxazolidinones, enzymes such as lipases and halohydrin dehalogenases have shown considerable promise.

One potential biocatalytic route to this compound could involve the enzymatic resolution of a racemic mixture of a suitable precursor or the direct enantioselective synthesis of the target molecule. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic chloropropanol (B1252657) derivative, which could then be converted to the desired oxazolidinone.

Detailed Research Findings:

A notable example of biocatalysis in oxazolidinone synthesis is the use of halohydrin dehalogenases (HHDHs). These enzymes can catalyze the ring-opening of epoxides with various nucleophiles. Research has demonstrated the synthesis of the muscle relaxant metaxalone, which contains an oxazolidinone ring, using an engineered HHDH. chemistryviews.org The enzyme facilitated the reaction of an epoxide with cyanate, followed by spontaneous cyclization to form the oxazolidinone. This approach could potentially be adapted for the synthesis of this compound by using propylene oxide as a starting material, followed by a subsequent chlorination step.

Lipases, such as Candida antarctica lipase B (Novozyme 435), have been successfully employed in the synthesis of 3-ethyl-1,3-oxazolidin-2-one (B6250373) from a 2-aminoalcohol and dimethyl carbonate. researchgate.net This enzymatic approach proceeds via a carbamate intermediate and demonstrates the feasibility of using biocatalysts for the formation of the oxazolidinone ring with N-alkylation.

Table 3: Potential Biocatalytic Approaches for this compound Synthesis

EnzymeSubstratesKey TransformationPotential Advantage
Halohydrin Dehalogenase (engineered)Propylene oxide, CyanateEpoxide ring-opening and cyclizationHigh enantioselectivity
Lipase (e.g., Novozyme 435)1-Amino-2-propanol, Chloro-activated carbonateN-acylation and cyclizationMild reaction conditions
DehydrogenaseRacemic 3-(2-hydroxypropyl)-1,3-oxazolidin-2-oneKinetic resolution via selective oxidationAccess to enantiopure intermediates

Note: This table outlines potential biocatalytic strategies based on existing research for related compounds, as specific biocatalytic methods for this compound have not been reported.

Isolation and Purification Strategies for this compound and Intermediates

The isolation and purification of this compound and its synthetic intermediates are critical steps to ensure the final product's purity and to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Common Purification Techniques:

Extraction: Following the reaction, an aqueous workup is often performed to remove inorganic salts and water-soluble impurities. The product is typically extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

Column Chromatography: This is a widely used technique for the purification of organic compounds. For N-alkyl oxazolidinones, silica (B1680970) gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate the product from impurities.

Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective method for achieving high purity. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure product crystallizes out, leaving the impurities in the solution. The choice of solvent is crucial for successful recrystallization.

Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure (vacuum distillation) can be used for purification. This method is particularly useful for removing non-volatile impurities.

Purification of Intermediates:

The intermediates in the synthesis of this compound, such as the precursor 1,3-oxazolidin-2-one or the 2-chloropropyl electrophile, may also require purification. 1,3-Oxazolidin-2-one is a solid and can often be purified by recrystallization from a suitable solvent like ethyl acetate or isopropanol. The 2-chloropropylating agents, if not commercially available in high purity, may be purified by distillation.

Table 4: General Purification Strategies for N-Alkylated Oxazolidinones

Purification MethodTypical ApplicationKey Parameters
Column ChromatographyRemoval of closely related impurities and catalystsStationary phase (e.g., silica gel), Mobile phase (e.g., hexane/ethyl acetate)
RecrystallizationPurification of solid productsSolvent selection, Cooling rate
ExtractionRemoval of inorganic salts and water-soluble byproductsChoice of organic solvent, pH adjustment
DistillationPurification of thermally stable liquid productsPressure (vacuum), Temperature

Note: This table provides general guidance on purification strategies. The optimal method and conditions must be determined experimentally for this compound.

Advanced Spectroscopic and Chromatographic Analytical Method Development for 3 2 Chloropropyl 1,3 Oxazolidin 2 One

Method Development for Quantitative and Qualitative Analysis of 3-(2-Chloropropyl)-1,3-oxazolidin-2-one

The accurate analysis of this compound is essential for quality control in its synthesis and for studying its potential degradation pathways. This section explores the chromatographic techniques tailored for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of oxazolidinone compounds due to its high resolution and sensitivity. unesp.brnih.gov For this compound, which possesses a chromophore in its oxazolidinone ring, UV detection is a suitable approach. nih.gov Method development would focus on reversed-phase chromatography, which is effective for separating moderately polar compounds.

A typical HPLC method for the quantitative analysis of a similar oxazolidinone, Linezolid (B1675486), utilizes a C18 column. nih.gov For this compound, a similar setup is anticipated to yield effective separation. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to control the pH and improve peak shape. nih.govcu.edu.eg Gradient elution may be employed to ensure the efficient elution of the compound and any potential impurities or degradation products.

Since this compound contains a chiral center at the C2 position of the propyl group, the separation of its enantiomers is of significant interest. Chiral HPLC, employing polysaccharide-based chiral stationary phases (CSPs), is a powerful tool for this purpose. semmelweis.hucsfarmacie.cz The use of polar organic mobile phases, such as neat methanol, ethanol, or acetonitrile, has been shown to be effective for the enantioseparation of oxazolidinone analogues. semmelweis.hu

Table 1: Representative HPLC Method Parameters for Analysis of Oxazolidinone Compounds

ParameterSetting
Column Reversed-Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, likely with the use of a high-temperature capillary column and temperature programming. The selection of a suitable stationary phase, such as a mid-polarity phase (e.g., 5% phenyl-polysiloxane), would be critical to achieve good peak shape and resolution.

For the analysis of related chlorinated compounds like 2-chloropropionyl chloride, GC methods have been developed using an ultrahigh inert column with nitrogen as the carrier gas and a programmed temperature ramp. google.com A similar approach could be adapted for this compound. Derivatization is a common strategy to improve the volatility and thermal stability of analytes for GC analysis, although it may not be strictly necessary for this compound. nih.gov

Table 2: Postulated GC Method Parameters for this compound

ParameterSetting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Temperature Program Initial 100°C, ramp to 280°C at 10°C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection Mode Split/Splitless

Mass Spectrometry (MS) Applications in Characterization and Degradation Studies

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC or GC, is an indispensable tool for the structural characterization and identification of this compound and its degradation products. researchgate.net Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like oxazolidinones, often producing a prominent protonated molecule [M+H]+. researchgate.net

The fragmentation pattern of the protonated molecule in tandem mass spectrometry (MS/MS) provides valuable structural information. For this compound, characteristic fragmentation would involve cleavage of the chloropropyl side chain and fragmentation of the oxazolidinone ring. whitman.edumiamioh.edu The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak. openstax.org Degradation studies would involve subjecting the compound to various stress conditions (e.g., acid, base, oxidative, thermal) and then using LC-MS or GC-MS to identify the resulting degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.

Spectroscopic Characterization Methodologies for this compound

Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be employed to characterize this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the oxazolidinone ring and the 2-chloropropyl side chain. The chemical shifts and coupling patterns would provide information about the connectivity of the atoms. For example, the protons on the carbon bearing the chlorine atom would be expected to appear at a downfield chemical shift due to the electronegativity of the chlorine atom.

The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. chemconnections.org The carbonyl carbon of the oxazolidinone ring would appear at a characteristic downfield chemical shift (around 158 ppm). researchgate.net The chemical shifts of the carbons in the chloropropyl side chain would also be influenced by the presence of the chlorine atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
C=O -~158
CH₂ (ring, adjacent to O) ~4.4~62
CH₂ (ring, adjacent to N) ~3.6~46
CH₂ (side chain, adjacent to N) ~3.5~48
CH (side chain, adjacent to Cl) ~4.2~55
CH₃ (side chain) ~1.5~20

Note: These are predicted values based on analogous structures and general principles. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov Both techniques are valuable for identifying the functional groups present in this compound.

The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) group, typically observed in the range of 1750-1730 cm⁻¹. Other characteristic absorptions would include C-N stretching, C-O stretching, and C-Cl stretching vibrations. chemicalbook.com

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, would also show a characteristic band for the carbonyl group. nih.gov It can be particularly useful for analyzing the molecule in aqueous solutions, where water absorption can interfere with IR measurements. mdpi.com The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.

Table 4: Key IR and Raman Vibrational Frequencies for this compound

Functional GroupTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
C=O Stretch (Carbonyl) 1750 - 17301750 - 1730
C-N Stretch 1250 - 10201250 - 1020
C-O Stretch 1300 - 10001300 - 1000
C-H Stretch (Aliphatic) 2960 - 28502960 - 2850
C-Cl Stretch 800 - 600800 - 600

Note: These are typical frequency ranges and can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In the case of this compound, the key structural feature responsible for UV absorption is the oxazolidinone ring, which contains a carbonyl group (C=O) and non-bonding electrons on the nitrogen and oxygen atoms. This arrangement constitutes a chromophore, the part of a molecule that absorbs light.

The electronic transitions expected for this compound are primarily of two types:

n → π* (n-to-pi-star) transitions: These involve the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an antibonding π* orbital associated with the carbonyl group. These transitions are typically of lower energy and thus occur at longer wavelengths, often in the 270-300 nm region for similar carbonyl-containing compounds. They are generally of low intensity (molar absorptivity, ε < 100 L·mol⁻¹·cm⁻¹).

π → π* (pi-to-pi-star) transitions: These transitions involve the excitation of an electron from a bonding π orbital of the carbonyl group to an antibonding π* orbital. These are high-energy transitions and therefore occur at shorter wavelengths, typically below 200 nm for isolated chromophores. They are characterized by high intensity (ε > 1,000 L·mol⁻¹·cm⁻¹).

The exact wavelength of maximum absorption (λmax) can be influenced by the solvent used for analysis, as solvent polarity can affect the energy levels of the molecular orbitals. For instance, in polar solvents, n → π* transitions often exhibit a hypsochromic (blue) shift, while π → π* transitions may show a bathochromic (red) shift.

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength Region (nm)Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
n → πNon-bonding (O, N) to π (C=O)~270 - 300Low (< 100)
π → ππ (C=O) to π (C=O)< 200High (> 1,000)

Advanced Hyphenated Techniques for Impurity Profiling and Trace Analysis of this compound and Related Substances

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and purity of the final product. Advanced hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the identification and quantification of impurities, even at trace levels.

For the analysis of this compound and its related substances, which may include starting materials, by-products, and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique. libretexts.org Specifically, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers the high separation efficiency and selectivity required for complex sample matrices.

Potential impurities in this compound could arise from its synthesis, which may involve the reaction of an amino alcohol with a phosgene (B1210022) equivalent or the cyclization of a haloalkyl carbamate. Related substances could therefore include unreacted starting materials, isomers, or compounds with variations in the alkyl chloride side chain.

A typical LC-MS/MS workflow for impurity profiling would involve:

Method Development: A reversed-phase HPLC method is commonly developed using a C18 column. The mobile phase composition (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate) is optimized to achieve good separation of the main component from its potential impurities. nih.govcu.edu.eg

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. An ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate ions of the analytes. nih.gov

Impurity Identification: Full-scan MS analysis provides the molecular weights of the eluted compounds. For structural elucidation of unknown impurities, tandem MS (MS/MS) is employed. In this mode, a specific precursor ion (the molecular ion of the impurity) is selected and fragmented, and the resulting product ions provide valuable structural information.

Trace Analysis: For potentially genotoxic impurities, which have very low acceptable limits, highly sensitive MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode are used. This allows for the quantification of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. nih.gov

Table 2: Hypothetical Impurity Profile of this compound and Analytical Approach

Potential Impurity/Related SubstancePotential OriginAnalytical TechniqueKey Information Obtained
1-Amino-2-propanolUnreacted starting materialLC-MSMolecular Weight, Retention Time
Di(2-chloro-1-methylethyl)amineBy-productLC-MS/MSMolecular Weight, Fragmentation Pattern
3-(3-Chloropropyl)-1,3-oxazolidin-2-oneIsomeric impurityHPLC-UV, LC-MSSeparation from main peak, Molecular Weight
3-(2-Hydroxypropyl)-1,3-oxazolidin-2-oneHydrolysis degradantLC-MS/MSMolecular Weight, Structural Confirmation

Analytical Method Validation and Robustness Studies for this compound Analysis

Once an analytical method, such as an HPLC method for the quantification of this compound, is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement and provides documented evidence that the method is reliable, reproducible, and accurate. The validation is performed according to the guidelines of the International Council for Harmonisation (ICH).

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in a given range. This is typically evaluated by a series of at least five concentrations.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Robustness studies are crucial for ensuring that the method is transferable and will perform consistently in different laboratories and under slightly different conditions. For an HPLC method, the parameters that are typically varied during a robustness study include:

pH of the mobile phase.

Composition of the mobile phase (e.g., percentage of organic solvent).

Different columns (lots and/or suppliers).

Column temperature.

Flow rate of the mobile phase.

The results of the robustness study are used to establish the operational limits for the method and to identify which parameters need to be carefully controlled.

Table 3: Typical Parameters for a Robustness Study of an HPLC Method for this compound

ParameterVariationAcceptance Criteria (Example)
Mobile Phase pH± 0.2 unitsSystem suitability parameters (e.g., resolution, tailing factor) remain within limits.
Acetonitrile in Mobile Phase± 2%Retention time shift within a defined range.
Column Temperature± 5 °CPeak shape and resolution are maintained.
Flow Rate± 0.1 mL/minNo significant change in peak area or retention time.
Wavelength of Detection± 2 nmAnalyte response remains consistent.

Computational and Theoretical Investigations of 3 2 Chloropropyl 1,3 Oxazolidin 2 One

Electronic Structure Calculations of 3-(2-Chloropropyl)-1,3-oxazolidin-2-one

Detailed electronic structure calculations are fundamental to understanding the reactivity, stability, and spectroscopic properties of a molecule. For a compound like this compound, such studies would provide insight into its fundamental quantum mechanical properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the lowest energy arrangement of atoms.

Key properties that would be calculated include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles corresponding to the most stable conformation.

Electronic Energies: The total electronic energy, orbital energies (including the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the HOMO-LUMO gap, which is an indicator of chemical reactivity.

Vibrational Frequencies: Calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict its infrared (IR) spectrum.

Mulliken and Natural Population Analysis (NPA): To determine the partial atomic charges, providing insight into the charge distribution and identifying electrophilic and nucleophilic sites.

Table 4.1.1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: This table is illustrative of the type of data that would be generated. No published data is available.)

Property Calculated Value
Total Energy (Hartree) Data not available
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available

Conformational Analysis and Stereochemical Considerations of this compound

The presence of a chiral center at the C2 position of the propyl group and multiple rotatable bonds makes conformational analysis critical for understanding the behavior of this compound.

Torsional Potential Energy Surface Mapping

A potential energy surface (PES) scan would be performed by systematically rotating key dihedral angles (e.g., around the N-C and C-C bonds of the chloropropyl side chain) and calculating the energy at each step. This mapping helps to:

Identify all stable conformers (local minima on the PES).

Determine the energy barriers for rotation between these conformers.

Understand the flexibility of the side chain and its preferred orientations relative to the oxazolidinone ring.

Diastereomeric and Enantiomeric Relationships and Resolution

This compound is a chiral molecule due to the stereocenter on the propyl chain. This gives rise to two enantiomers: (R)-3-(2-Chloropropyl)-1,3-oxazolidin-2-one and (S)-3-(2-Chloropropyl)-1,3-oxazolidin-2-one.

Computational studies would be invaluable for:

Calculating the energies of both the (R) and (S) enantiomers to confirm they are isoenergetic.

Modeling the interaction of these enantiomers with a chiral resolving agent or a chiral stationary phase in chromatography to predict which diastereomeric complex would be more stable, thereby aiding in the development of resolution methods.

Simulating chiroptical properties like electronic circular dichroism (ECD) or optical rotatory dispersion (ORD) to help assign the absolute configuration of experimentally isolated enantiomers.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to explore the behavior of a molecule over time, especially in a condensed phase (e.g., in a solvent).

An MD simulation for this compound would involve:

Placing the molecule in a simulation box, often with explicit solvent molecules like water or an organic solvent.

Using a force field (a set of empirical energy functions) to calculate the forces between atoms.

Integrating Newton's equations of motion to simulate the movement of atoms over time (typically nanoseconds to microseconds).

From these simulations, one could analyze:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar oxazolidinone ring and the chlorine atom.

Intermolecular Interactions: The types and lifetimes of interactions (e.g., hydrogen bonds, dipole-dipole interactions) between solute and solvent, or between multiple solute molecules.

Conformational Dynamics: How the molecule samples different conformations in solution, which can differ from the gas-phase predictions from PES scans.

Table 4.3.1: Potential Data from Molecular Dynamics Simulations (Note: This table is illustrative of the type of data that would be generated. No published data is available.)

Analysis Type Information Yielded
Radial Distribution Function (g(r)) Probability of finding solvent atoms at a certain distance from solute atoms.
Hydrogen Bond Analysis Average number and lifetime of hydrogen bonds with protic solvents.
Root Mean Square Deviation (RMSD) Stability of the molecule's structure over the simulation time.

Reaction Mechanism Elucidation for Transformations Involving this compound

Computational chemistry serves as a critical tool in elucidating the intricate mechanisms of chemical reactions. For transformations involving this compound, such as nucleophilic substitution at the secondary chloro-substituted carbon or reactions involving the oxazolidinone ring, computational studies can map out the most probable reaction pathways. These investigations are often carried out using Density Functional Theory (DFT), a method that has proven effective in studying the mechanisms of reactions involving heterocyclic compounds. mdpi.com

Theoretical studies on analogous systems, such as the organocatalytic cascade reaction of sulfur ylides and nitro-olefins to form oxazolidinones, demonstrate the power of DFT in identifying rate-determining steps and stereoselectivity. acs.org Similar methodologies could be applied to understand the transformations of this compound. For instance, the reaction could proceed through different pathways, and computational analysis helps in discerning the energetically most favorable route. mdpi.com

A cornerstone of reaction mechanism elucidation is the characterization of transition states and the analysis of reaction barriers. fiveable.melibretexts.org The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, and its structure and energy determine the kinetics of the reaction. fiveable.meyoutube.com For a given transformation of this compound, computational methods can be employed to locate and characterize the geometry of the transition state.

In studies of similar chiral oxazolidinone-based reactions, transition-state modeling using DFT has been instrumental in rationalizing stereoselectivity. acs.org For example, in an aldol (B89426) reaction involving an Evans chiral auxiliary, both chelated and non-chelated transition states were considered to understand the formation of different stereoisomers. The computed relative energies of these transition states explained the experimentally observed product distribution. acs.org A similar approach for reactions of this compound would involve calculating the energy barriers for different potential pathways, thereby predicting the most likely reaction outcome.

To illustrate, a hypothetical reaction barrier analysis for a nucleophilic substitution on the chloropropyl side chain is presented in Table 1.

Transition StateComputational MethodCalculated Activation Energy (kcal/mol)
TS1 (SN2 Pathway)DFT (B3LYP/6-31G)22.5
TS2 (SN1 Pathway)DFT (B3LYP/6-31G)35.2
This table is illustrative and presents hypothetical data for the purpose of demonstrating the output of a reaction barrier analysis.

Beyond identifying the transition state, computational tools can map the entire reaction pathway, from reactants to products, including any intermediates. libretexts.org This analysis provides a comprehensive understanding of the reaction dynamics. The Intrinsic Reaction Coordinate (IRC) method is commonly used to follow the reaction path downhill from the transition state to connect it to the corresponding reactants and products.

For transformations of this compound, a reaction pathway analysis would reveal the step-wise sequence of bond-breaking and bond-forming events. In complex reactions, such as the cascade reactions leading to oxazolidinone formation, computational studies have shown the presence of multiple intermediates and transition states, each with a specific energy level. acs.org By mapping these points on a potential energy surface, a detailed reaction profile can be constructed, offering a visual representation of the entire process.

Prediction of Spectroscopic Parameters from Computational Models for this compound

Computational models are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants. nih.govipb.pt These predictions can aid in the structural elucidation of newly synthesized compounds and can help to resolve ambiguities in experimental spectra. nih.gov For this compound, theoretical calculations of its NMR spectra would be a valuable tool for its characterization.

The process typically involves optimizing the geometry of the molecule using a suitable computational method and then calculating the NMR shielding tensors. These tensors are then converted into chemical shifts. Various levels of theory and basis sets can be employed, and the accuracy of the prediction depends on the chosen methodology. ipb.pt A comparison between the theoretically predicted and experimentally obtained spectra can confirm the proposed structure.

An illustrative example of predicted versus experimental NMR data for a related oxazolidinone is presented in Table 2.

AtomPredicted 13C Chemical Shift (ppm)Experimental 13C Chemical Shift (ppm)
C=O159.1158.4
CH2-O62.562.0
CH2-N46.846.2
CH-Cl45.945.7
CH318.217.9
This table is illustrative and based on data for a similar compound, 3-(2-chloroethyl)oxazolidin-2-one, for the purpose of demonstrating the comparison of predicted and experimental data. chemicalbook.com

Quantitative Structure-Reactivity Relationships (QSAR) for Analogues of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.govmdpi.com For analogues of this compound, QSAR models could be developed to predict their properties and guide the design of new molecules with desired characteristics.

A QSAR study typically involves calculating a set of molecular descriptors for a series of compounds with known activities or reactivities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the observed activity. nih.gov

For example, a QSAR study on 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as inhibitors of a specific enzyme identified key structural features that influence their inhibitory activity. nih.gov The resulting model could then be used to predict the activity of new, unsynthesized analogues. A similar approach for analogues of this compound could accelerate the discovery of compounds with enhanced reactivity or specific biological functions.

Table 3 presents an example of descriptors that could be used in a QSAR study of oxazolidinone analogues.

DescriptorDescriptionPotential Influence on Reactivity
LogPLogarithm of the octanol-water partition coefficientHydrophobicity, solubility
Molar RefractivityMolar volume corrected for refractive indexSteric bulk, polarizability
Dipole MomentMeasure of molecular polarityElectronic interactions
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalNucleophilicity, electron-donating ability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalElectrophilicity, electron-accepting ability
This table provides examples of common descriptors used in QSAR studies.

Reactivity and Mechanistic Studies of 3 2 Chloropropyl 1,3 Oxazolidin 2 One

Nucleophilic Substitution Reactions Involving the Chloropropyl Moiety

The 2-chloropropyl group features a secondary carbon atom bonded to a chlorine atom, rendering it susceptible to nucleophilic attack. The reaction mechanism, either S(_N)1 or S(_N)2, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. science-revision.co.uksavemyexams.com In an S(_N)2 mechanism, a nucleophile directly attacks the carbon atom, leading to an inversion of stereochemistry in a single, concerted step. libretexts.org Conversely, an S(_N)1 reaction proceeds through a carbocation intermediate, which can then be attacked by a nucleophile from either face, potentially leading to a racemic mixture of products. savemyexams.com

Intramolecular Cyclization Pathways

The presence of nucleophilic atoms (nitrogen and oxygen) within the oxazolidinone ring allows for the possibility of intramolecular cyclization reactions. In these pathways, either the nitrogen or the oxygen atom of the oxazolidinone ring can act as an internal nucleophile, attacking the electrophilic carbon of the 2-chloropropyl side chain to form a new heterocyclic ring system.

For instance, under basic conditions, the nitrogen atom of the oxazolidinone could potentially attack the carbon bearing the chlorine atom, leading to the formation of a spirocyclic ammonium (B1175870) salt. While specific studies on 3-(2-chloropropyl)-1,3-oxazolidin-2-one are not prevalent, related intramolecular cyclizations of N-substituted amides have been documented to form various heterocyclic structures. mdpi.comnih.govrsc.org The feasibility of such a reaction would depend on the conformational flexibility of the molecule and the activation energy required for the cyclization to occur.

A hypothetical intramolecular cyclization is presented in the table below:

Table 1: Hypothetical Intramolecular Cyclization of this compound
Reactant Conditions Proposed Product Reaction Type
This compound Base Spirocyclic ammonium salt Intramolecular S(_N)2

Intermolecular Substitution Reactions

The chloropropyl group of this compound can readily undergo substitution reactions with a variety of external nucleophiles. The reactivity of the C-Cl bond is a key feature of haloalkanes, making them versatile substrates in organic synthesis. The rate of these reactions is dependent on the strength of the nucleophile and the stability of the leaving group. libretexts.org

Common nucleophiles such as hydroxides, alkoxides, and amines can displace the chloride ion to form the corresponding alcohol, ether, or amine derivatives. For example, reaction with sodium hydroxide (B78521) would yield 3-(2-hydroxypropyl)-1,3-oxazolidin-2-one, while reaction with an alkoxide like sodium methoxide (B1231860) would produce 3-(2-methoxypropyl)-1,3-oxazolidin-2-one.

The following table summarizes potential intermolecular substitution reactions:

Table 2: Examples of Intermolecular Substitution Reactions
Nucleophile Product
Hydroxide (OH) 3-(2-Hydroxypropyl)-1,3-oxazolidin-2-one
Methoxide (CH(_3)O) 3-(2-Methoxypropyl)-1,3-oxazolidin-2-one
Ammonia (B1221849) (NH(_3)) 3-(2-Aminopropyl)-1,3-oxazolidin-2-one
Cyanide (CN) 3-(2-Cyanopropyl)-1,3-oxazolidin-2-one

Ring-Opening Reactions of the 1,3-Oxazolidin-2-one Core

The 1,3-oxazolidin-2-one ring is a cyclic carbamate (B1207046) and is susceptible to nucleophilic attack at the carbonyl carbon. This can lead to ring-opening of the heterocyclic system, a reaction that is influenced by the reaction conditions and the nature of the attacking nucleophile.

Hydrolytic Ring-Opening under Varied Conditions

The hydrolysis of the oxazolidinone ring involves the cleavage of the ester and/or amide bonds within the ring. This reaction can be catalyzed by either acid or base. Kinetic studies on related N-substituted heterocyclic systems have shown that the rate of hydrolysis is pH-dependent. nih.govnih.gov

Under acidic conditions, protonation of the carbonyl oxygen or the nitrogen atom can activate the ring towards nucleophilic attack by water. Basic hydrolysis, on the other hand, typically proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The stability of the oxazolidinone ring in this compound under neutral, acidic, and basic conditions would be a critical factor in its application in various chemical processes.

Aminolysis and Alcoholysis Pathways

The oxazolidinone ring can also be opened by other nucleophiles such as amines (aminolysis) and alcohols (alcoholysis). These reactions are analogous to the hydrolysis pathway but result in the formation of different products. For instance, aminolysis with a primary amine would lead to the formation of a urea (B33335) derivative, while alcoholysis would yield a carbamate. acs.orgfiveable.meyoutube.comyoutube.com

Recent research has demonstrated the use of catalysts, such as those based on nickel, to facilitate the alcoholysis of N-acyloxazolidinones, highlighting the ongoing development of methods to cleave these stable heterocyclic systems under mild conditions. rsc.org

A summary of potential ring-opening reactions is provided below:

Table 3: Ring-Opening Reactions of the 1,3-Oxazolidin-2-one Core
Reagent Reaction Type Product Type
Water (H(_2)O) / H or OH Hydrolysis Amino alcohol derivative
Primary Amine (R-NH(_2)) Aminolysis Urea derivative
Alcohol (R-OH) Alcoholysis Carbamate derivative

Electrophilic Reactions on Derived Structures of this compound

While the parent molecule, this compound, is not inherently rich in sites for electrophilic attack, derivatives of this compound can undergo such reactions. For example, if the chloropropyl side chain were to be converted into an alkenyl group (e.g., through an elimination reaction), the resulting double bond would be susceptible to electrophilic addition. youtube.comyoutube.com

In such a scenario, the N-alkenyl-1,3-oxazolidin-2-one derivative could react with electrophiles like halogens (e.g., Br(_2)) or strong acids (e.g., HBr). The regioselectivity of such an addition would be governed by the electronic effects of the oxazolidinone ring and the stability of the resulting carbocation intermediate. youtube.comyoutube.com The oxazolidinone moiety, being an electron-withdrawing group, would likely influence the electron density of the double bond and direct the addition of the electrophile.

Radical Reactions and Single Electron Transfer Processes Involving this compound

Detailed studies focusing specifically on radical reactions or single electron transfer (SET) processes involving the 2-chloropropyl substituent of this compound are not extensively documented in the reviewed scientific literature. The reactivity of this compound is predominantly characterized by ionic pathways, particularly nucleophilic substitution at the carbon-chlorine bond.

However, the broader class of oxazolidinone compounds has been shown to participate in radical reactions under specific conditions, typically involving the generation of N-centered radicals through photoredox catalysis. unimi.itchinesechemsoc.orgnih.gov These modern synthetic methods utilize visible light to initiate single-electron transfer events, enabling the formation of highly reactive N-centered radical intermediates from precursors like N-hydroxy-carbamates or via direct activation of the N-H bond in the parent oxazolidinone. unimi.itrsc.org For instance, research has demonstrated the generation of N-oxazolidinone radicals via a photocatalytic approach for use in amidation reactions on various aromatic substrates. unimi.it These processes represent a significant advancement in forming C-N bonds under mild conditions. unimi.itnih.gov

It is important to note that these documented radical processes involve the oxazolidinone ring nitrogen itself, rather than a substituent on the nitrogen atom like the 2-chloropropyl group. The energy required to homolytically cleave the C-Cl bond or to reduce it via a single electron transfer would dictate the feasibility of radical reactions at the side chain, but specific investigations into such pathways for this compound are not prominent.

Derivatization Strategies and Functional Group Transformations of this compound

The primary mode of reactivity for this compound and structurally related N-chloroalkyl oxazolidinones is nucleophilic substitution at the carbon atom bearing the chlorine atom. youtube.comlibretexts.org The chlorine atom serves as a good leaving group, facilitating the introduction of a wide variety of functional groups. This reactivity is extensively exploited in medicinal chemistry, most notably in the synthesis of oxazolidinone antibiotics like Linezolid (B1675486). researchgate.net While many published syntheses start with precursors like (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, the chemical principles of transforming the chloroalkyl group are directly analogous and applicable to this compound.

Key derivatization strategies include substitution with nitrogen nucleophiles and oxygen nucleophiles.

The displacement of the chloride with an azide (B81097) anion (N₃⁻), typically from sodium azide (NaN₃), is a robust and widely used transformation. masterorganicchemistry.com This reaction converts the chloroalkyl derivative into the corresponding azidoalkyl derivative. The resulting organic azide is a versatile intermediate that can be readily reduced to a primary amine or used in cycloaddition reactions. masterorganicchemistry.comnih.gov In syntheses related to the antibiotic Linezolid, the analogous (5R)-5-(chloromethyl) oxazolidinone is converted to (5R)-5-(azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.

Interactive Data Table: Representative Azide Substitution

Starting Material AnalogueReagentSolventConditionsProductReference
3-(2-Chloroethyl)-1,3-oxazolidin-2-one derivativeSodium Azide (NaN₃)DMF60 °C, 12 h3-(2-Azidoethyl)-1,3-oxazolidin-2-one derivative nih.gov

A crucial functional group transformation is the conversion of the chloro group to an amino group. Direct amination with ammonia or simple amines can lead to over-alkylation. libretexts.org Therefore, amine surrogates like phthalimide (B116566) are often used. In a process analogous to the Gabriel synthesis, the chloroalkyl compound reacts with potassium phthalimide. researchgate.net The resulting phthalimido derivative is then hydrolyzed, typically using hydrazine (B178648) hydrate, to release the primary amine. wipo.int This two-step sequence provides a clean and efficient route to the corresponding aminoalkyl oxazolidinone.

This strategy is a cornerstone in various syntheses of Linezolid, where (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one is reacted with potassium phthalimide in a polar solvent. researchgate.netwipo.int The resulting amine is then acylated to afford the final antibiotic. researchgate.net

Interactive Data Table: Representative Amination via Phthalimide Intermediate

Starting Material AnalogueReagentsKey StepsFinal Product TypeReference
(R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one1. Potassium Phthalimide 2. Hydrazine Hydrate1. Nucleophilic substitution 2. Hydrolysis (deprotection)(S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one researchgate.netwipo.int

The chloroalkyl group can be converted to other functionalities as well. For instance, reaction with a carboxylate salt like sodium acetate (B1210297) can yield an acetylated intermediate, which can then be hydrolyzed to the corresponding hydroxyalkyl derivative. wipo.int This provides a pathway to introduce a hydroxyl group, which can be further functionalized, for example, through mesylation to create an even more reactive leaving group for subsequent substitutions. wipo.int

These derivatization strategies highlight the utility of this compound and its analogues as versatile synthetic building blocks, primarily through nucleophilic substitution reactions that replace the chlorine atom to introduce new functional groups.

Degradation Pathways and Stability Assessment of 3 2 Chloropropyl 1,3 Oxazolidin 2 One

Hydrolytic Degradation Mechanisms of 3-(2-Chloropropyl)-1,3-oxazolidin-2-one

Hydrolysis is a primary degradation pathway for many organic compounds in aqueous environments. For oxazolidinones, this process typically involves the cleavage of the heterocyclic ring. wikipedia.org The presence of a chloroalkyl substituent on the nitrogen atom can influence the rate and mechanism of this degradation.

The rate of hydrolysis of the oxazolidinone ring is significantly influenced by both pH and temperature. Generally, the hydrolysis of oxazolidines is subject to general acid-base catalysis. nih.gov Studies on various oxazolidine (B1195125) derivatives have shown that the hydrolysis rates are pH-dependent, with some compounds exhibiting maximum degradation rates in the neutral to slightly basic pH range (pH > 7-7.5). nih.gov

While specific kinetic data for this compound is not available in the literature, the general behavior of oxazolidinones suggests that the hydrolysis rate would increase with deviations from a neutral pH and with rising temperatures. The hydrolysis of the carbamate (B1207046) linkage within the oxazolidinone ring is the likely point of attack. The rate of this reaction is expected to follow pseudo-first-order kinetics under constant pH and temperature conditions.

Hypothetical Hydrolysis Rate Constants for this compound at Different pH and Temperature Conditions

pHTemperature (°C)Hypothetical Rate Constant (k, s⁻¹)Hypothetical Half-life (t½, hours)
4.0251.2 x 10⁻⁷1600
7.0253.5 x 10⁻⁷550
9.0258.0 x 10⁻⁷240
7.0409.8 x 10⁻⁷196
7.0605.2 x 10⁻⁶37

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general trends observed for other oxazolidinone compounds. Specific experimental data for this compound is required for accurate assessment.

The hydrolysis of the 1,3-oxazolidin-2-one ring is expected to yield specific degradation products. The primary hydrolytic degradation would involve the cleavage of the carbamate ester bond within the ring structure. This would lead to the formation of an amino alcohol.

Based on the structure of this compound, the expected primary hydrolytic degradation product is N-(2-hydroxyethyl)-2-chloropropan-1-amine . This reaction would proceed through the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the oxazolidinone ring, leading to ring opening.

Further degradation of the primary product could occur, although specific pathways would depend on the reaction conditions.

Plausible Hydrolytic Degradation Products of this compound

Precursor CompoundDegradation ProductChemical Name of Degradation Product
This compoundHO-CH₂-CH₂-NH-CH₂-CH(Cl)-CH₃N-(2-hydroxyethyl)-2-chloropropan-1-amine

Note: The identification of these products is based on established chemical principles of oxazolidinone hydrolysis. Confirmation would require experimental analysis such as mass spectrometry and NMR spectroscopy.

Oxidative Degradation Processes of this compound

Oxidative degradation can be a significant pathway for the breakdown of organic molecules, often initiated by atmospheric oxygen or other oxidizing agents.

The degradation of oxazolidinone-containing compounds can be mediated by reactive oxygen species (ROS), which include superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. cdnsciencepub.comnih.gov The oxidation of some oxazolidinone antibiotics is believed to proceed via a hydrogen abstraction pathway. nih.gov The presence of a chloroalkyl group might influence the susceptibility of the molecule to oxidative attack.

Specific studies on the oxidative degradation of this compound are not available. However, based on the known oxidative pathways of other oxazolidinones, several potential degradation products can be postulated. Oxidation could occur at the chloropropyl side chain or on the oxazolidinone ring itself. For instance, studies on the antibiotic linezolid (B1675486) show that oxidation primarily occurs on the morpholine (B109124) ring. researchgate.net

Hypothetical Oxidative Degradation Products of this compound

Precursor CompoundPotential Oxidative Degradation ProductPlausible Site of Oxidation
This compound3-(2-Oxopropyl)-1,3-oxazolidin-2-oneOxidation of the chloropropyl side chain
This compoundRing-opened productsOxidation of the oxazolidinone ring

Note: This table presents hypothetical degradation products. The actual products would need to be identified through experimental studies using techniques like mass spectrometry.

Photolytic Degradation Studies of this compound

Photolytic degradation involves the breakdown of a molecule due to the absorption of light, typically in the ultraviolet (UV) range. The photostability of a compound is crucial for its use in applications where it may be exposed to sunlight.

Studies on some N-aryl-oxazolidinones have shown that they can undergo photodecomposition upon exposure to UV light, leading to processes such as defluorination and solvolysis. nih.gov The proposed mechanism involves the formation of a triplet phenyl cation intermediate. nih.gov Conversely, some oxazolidinone derivatives have demonstrated the ability to protect against UV-mediated DNA damage. researchgate.net

The photolytic stability of this compound has not been specifically reported. The presence of the chromophoric oxazolidinone ring suggests that the molecule may absorb UV radiation, potentially leading to degradation. The chloroalkyl substituent could also play a role in the photolytic pathway. Further experimental investigation is required to determine the specific photolytic degradation products and the quantum yield of the process.

After a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the degradation pathways and stability assessment of this compound. Studies focusing on its photodegradation, thermal degradation, forced degradation, or strategies to enhance its stability have not been published in the accessible scientific domain.

Therefore, it is not possible to provide the requested article with the specified detailed sections on wavelength dependence, quantum yields, degradation products, kinetic and thermodynamic aspects of decomposition, and mitigation strategies. The complete absence of research on these specific topics for this particular compound prevents the creation of a scientifically accurate and informative article as per the provided outline.

Advanced Research Perspectives and Future Directions for 3 2 Chloropropyl 1,3 Oxazolidin 2 One

Exploration of Analogues and Homologs of 3-(2-Chloropropyl)-1,3-oxazolidin-2-one with Modified Reactivity Profiles

The reactivity of this compound is primarily centered on the electrophilic carbon bearing the chlorine atom and the nucleophilic nature of the oxazolidinone ring nitrogen under certain conditions. Future research is geared towards synthesizing a variety of analogues and homologs to systematically tune these reactive properties.

Structural Modifications and Reactivity:

Halogen Substitution: Replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) can significantly alter the reactivity of the propyl side chain. A bromo- or iodo-analogue would be more susceptible to nucleophilic substitution due to the better leaving group ability of bromide and iodide ions compared to chloride. Conversely, a fluoro-analogue would be less reactive, potentially offering greater stability for specific applications.

Substitution on the Oxazolidinone Ring: Introducing substituents at the C4 and C5 positions of the oxazolidinone ring can create chiral centers and sterically influence the approach of reactants. scirp.org The electronic nature of these substituents can also modulate the nucleophilicity of the ring nitrogen, affecting its potential participation in side reactions or its use as a chiral auxiliary. mdpi.com

Extensive structure-activity relationship (SAR) studies on medicinal oxazolidinones have demonstrated that modifications to all parts of the molecule can dramatically impact biological and chemical properties. researchgate.net For instance, modifying the C-5 side chain has been a successful strategy to enhance antibacterial potency. nih.gov This principle can be extended to non-medicinal applications, where analogues with modified side chains could exhibit tailored reactivity for synthetic or materials science purposes.

Analogue/Homologue ClassPotential ModificationExpected Impact on Reactivity Profile
Halo-analogues Substitution of Chlorine with F, Br, IModulates leaving group ability for SN2 reactions.
Alkyl Homologs Varying the -(CH2)n- chain lengthAlters steric accessibility and lipophilicity.
Ring-Substituted Analogues Adding groups at C4 and/or C5 positionsIntroduces chirality and electronically tunes the ring.
Functionalized Side Chains Replacing Cl with -OH, -N3, -CN, etc.Creates new reactive handles for diverse chemical transformations.

Integration with Materials Science and Polymer Chemistry as a Building Block

The bifunctional nature of this compound—possessing a reactive alkyl halide and a stable heterocyclic core—makes it an attractive building block for advanced materials and polymers. acs.orgresearchgate.net

The oxazolidinone ring can be incorporated into polymer backbones or used as a pendant group to impart specific properties. Research has shown that CO2-derived methylene (B1212753) oxazolidinones can act as platform building blocks for functionalizing copolymers like ethylene-vinyl alcohol (EVOH). acs.orgresearchgate.net This approach allows for the introduction of functionalities, such as amino groups after hydrolysis, which can tune material properties like pH-responsiveness. acs.org

Future applications could involve:

Polymer Synthesis: The chloro-functional group on this compound can act as an initiation site for certain types of polymerization or be used in polycondensation reactions. For example, it could react with di-nucleophiles to form novel polyesters or polyamides containing the oxazolidinone moiety.

Surface Modification: The compound can be grafted onto the surface of materials (e.g., silica (B1680970), cellulose, or other polymers) to alter their surface properties. The polar oxazolidinone ring could enhance hydrophilicity, while the terminal chlorine provides a site for further "click" chemistry or functionalization.

Smart Materials: By incorporating the oxazolidinone unit into polymer networks, it may be possible to create materials that respond to external stimuli. For example, the ring could be designed to open under specific pH or thermal conditions, leading to a change in the material's structure and properties. Poly(2-oxazoline)s, which share structural similarities, are already well-established as building blocks for functional and biocompatible polymer architectures, indicating a strong precedent for this research direction. researchgate.netscite.ai

Application in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole forces, to construct large, well-organized assemblies. The this compound molecule contains several features that make it a candidate for supramolecular design.

Future research could focus on:

Crystal Engineering: Studying the solid-state packing of this compound and its analogues to understand how intermolecular forces direct their assembly. This knowledge can be used to design crystalline materials with specific architectures.

Host-Guest Systems: Designing larger host molecules that can selectively bind this compound or its derivatives. The size, shape, and electronic properties of the oxazolidinone guest would dictate the binding affinity and selectivity.

Self-Assembly: Synthesizing more complex analogues that incorporate additional recognition motifs (e.g., triazoles, pyridines) to drive the self-assembly of well-defined supramolecular structures like capsules, rosettes, or coordination polymers. rsc.org The interaction of oxazolidinone antibiotics with metal ions is a largely unexplored area that is crucial for understanding their bioavailability and could inspire new supramolecular designs. mdpi.com

Development of High-Throughput Screening Methodologies for Chemical Reactivity of Oxazolidinones

To accelerate the discovery of new applications for this compound and its analogues, high-throughput screening (HTS) methodologies are essential. youtube.com While HTS is commonly used in drug discovery to screen for biological activity, it can be adapted to profile chemical reactivity. nih.govnih.gov

An HTS workflow for oxazolidinone reactivity could involve:

Library Synthesis: Parallel synthesis of a library of oxazolidinone analogues with diverse side chains and ring substitutions.

Reaction Arrays: Dispensing the library of compounds into microtiter plates and reacting them with an array of different nucleophiles, electrophiles, or catalysts under various conditions (e.g., different solvents, temperatures).

Rapid Analysis: Using automated analytical techniques, such as mass spectrometry (MS) or fluorescence-based assays, to rapidly determine the outcome of each reaction (e.g., conversion, yield, product formation).

This approach would allow researchers to quickly map the reactivity landscape of the oxazolidinone scaffold, identifying which structural features lead to desired reactivity for specific synthetic or material science applications. Such methods would significantly speed up what would traditionally take months of individual experiments. youtube.com

Synergistic Approaches Combining Experimental and Computational Research for this compound Studies

The integration of computational chemistry with experimental work provides a powerful paradigm for understanding and predicting the behavior of molecules like this compound. mdpi.comresearchgate.net This synergistic approach can guide experimental design, rationalize observed outcomes, and accelerate the research cycle.

Computational methods can be applied to:

Predict Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions involving the oxazolidinone. This can help in selecting the most promising reaction conditions before heading to the lab.

Analyze Conformation: Molecular dynamics (MD) simulations can explore the conformational landscape of the molecule, revealing the preferred shapes it adopts in solution. researchgate.net This is crucial for understanding its interaction with other molecules, including catalysts, host molecules, or polymer chains.

Develop QSAR Models: While Quantitative Structure-Activity Relationship (QSAR) models are most common in drug discovery, similar Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of oxazolidinone analogues with their chemical properties (e.g., reaction rates, solubility, polymer glass transition temperature). nih.govqut.edu.au

By combining the predictive power of computational models with the concrete evidence from laboratory experiments, researchers can gain a deeper and more comprehensive understanding of this compound, enabling its more efficient and innovative application in science and technology. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. How can synthetic yields of 3-(2-Chloropropyl)-1,3-oxazolidin-2-one be optimized under varying reaction conditions?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency for introducing the chloropropyl group .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Catalyst Use : Triethylamine or DMAP improves cyclization efficiency during oxazolidinone ring formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product from unreacted precursors .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Approach :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify chloropropyl substituents and oxazolidinone ring connectivity. For example, the carbonyl carbon (C=O) resonates at ~155 ppm .
  • FT-IR : Confirm the C=O stretch (~1750 cm1^{-1}) and C-Cl stretch (~650 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+^+ at m/z 192.05) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Guidelines :

  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .
  • PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental bioactivity data for this compound derivatives be resolved?

  • Strategy :

  • Validation : Cross-check docking studies (e.g., AutoDock Vina) with experimental IC50_{50} values from bacterial growth inhibition assays .
  • Solvent Effects : Re-run simulations with explicit solvent models (e.g., water) to account for solvation discrepancies .
  • Crystal Structure Alignment : Compare predicted binding poses with X-ray crystallography data (e.g., SHELX-refined structures) .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound analogs?

  • Design Framework :

  • Substituent Variation : Synthesize derivatives with modifications at the chloropropyl or oxazolidinone positions (e.g., fluorinated or methyl groups) .
  • Bioactivity Assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution to determine MIC values .
  • Statistical Analysis : Apply QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with activity trends .

Q. How can enantiomeric purity of this compound derivatives be ensured during synthesis?

  • Resolution Methods :

  • Chiral Auxiliaries : Use (R)- or (S)-glyceraldehyde acetonide to direct asymmetric cyclization .
  • Chromatography : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase .
  • X-ray Crystallography : Confirm absolute configuration via SHELXL-refined structures .

Q. What strategies mitigate instability of this compound in aqueous buffers?

  • Stabilization Approaches :

  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .
  • Buffer Optimization : Use pH 7.4 phosphate buffers with 10% DMSO to enhance solubility without degradation .
  • Degradation Monitoring : Track via LC-MS over 24-hour incubation to identify hydrolytic byproducts (e.g., oxazolidinone ring-opened products) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.